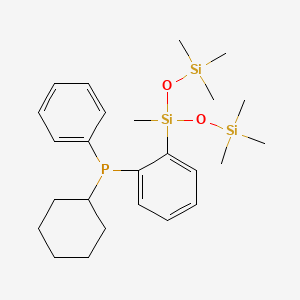
Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is a complex organosilicon compound It is characterized by the presence of a cyclohexyl group, a phenyl group, and a heptamethyltrisiloxane moiety attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst. The reaction conditions often include the use of platinum-based catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phenyl derivatives, and cyclohexyl derivatives .
Scientific Research Applications
Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl(phenyl)phosphane: Lacks the heptamethyltrisiloxane moiety.
Phenyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)phosphane: Lacks the cyclohexyl group.
Uniqueness
Cyclohexyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is unique due to the presence of both cyclohexyl and heptamethyltrisiloxane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C25H41O2PSi3 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
cyclohexyl-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C25H41O2PSi3/c1-29(2,3)26-31(7,27-30(4,5)6)25-21-15-14-20-24(25)28(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8,10-11,14-17,20-21,23H,9,12-13,18-19H2,1-7H3 |
InChI Key |
ZJAPBZPCVJXLQA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















